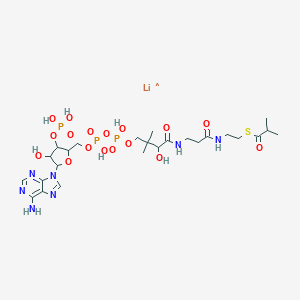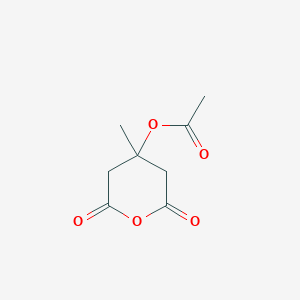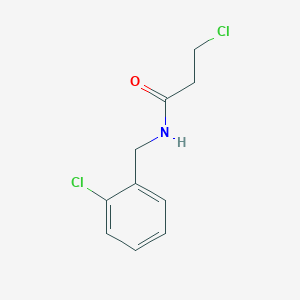
3-chloro-N-(2-chlorobenzyl)propanamide
説明
3-chloro-N-(2-chlorobenzyl)propanamide is a chemical compound synthesized and characterized for various applications in chemistry and biology. It has been studied for its molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 3-chloro-N-(2-chlorobenzyl)propanamide involves chemical reactions using specific reagents and conditions. For example, one study describes the synthesis of a similar sulfonamide compound through characterization by various spectroscopic techniques (Durgun et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(2-chlorobenzyl)propanamide has been analyzed using techniques like X-Ray crystallography and spectroscopic methods. This provides insights into its geometry and electronic structure, as seen in studies involving similar compounds (Durgun et al., 2016).
Chemical Reactions and Properties
3-chloro-N-(2-chlorobenzyl)propanamide undergoes various chemical reactions under different conditions, leading to the formation of new compounds or the modification of its structure. These reactions and properties have been explored in research to understand its reactivity and potential applications (Liu et al., 2007).
Physical Properties Analysis
The physical properties of 3-chloro-N-(2-chlorobenzyl)propanamide, such as solubility, melting point, and crystal structure, are crucial for its applications in various fields. Studies have characterized these properties using techniques like crystallography and spectroscopy (Huang Ming-zhi et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are important for the practical use of 3-chloro-N-(2-chlorobenzyl)propanamide. Research has been conducted to understand these properties, which are essential for its applications in chemistry and biology (S. Prabhu et al., 2001).
科学的研究の応用
Environmental Impact and Remediation
Chlorobenzenes (CBs) are a group of organic pollutants characterized by their toxicity, persistence, and bioaccumulation potential. They have been detected in various environmental compartments, including soil, water, air, and sediment, due to their extensive use in agriculture and industry. The environmental risk assessment of CBs necessitates understanding the main fate processes, especially in soil, and developing effective remediation strategies. Biodegradation and dechlorination are key processes for reducing or eliminating CBs from the environment. Techniques combining these processes can offer practical solutions for contaminated soils (Brahushi et al., 2017).
Toxicity and Human Health Risks
Chlorinated compounds, including chlorobenzenes, are known for their potential health risks. The toxic effects of these compounds, such as neurotoxicity, carcinogenicity, and endocrine disruption, have been a concern. Studies on the toxicology and metabolism of chlorinated compounds like 3-monochloropropane-1,2-diol (3-MCPD) and its esters have highlighted the importance of understanding their health impacts, including nephrotoxicity and testicular toxicity, to ensure food safety and public health (Gao et al., 2019).
Detection and Analysis
The accurate determination of acrylamide, a related chlorinated compound, in processed foods is crucial due to its potential health risks. Among various detection methods, biosensors offer a rapid, sensitive, and specific approach for acrylamide determination. The development and miniaturization of acrylamide biosensors could lead to portable models for on-site testing, enhancing food safety monitoring efforts (Pundir et al., 2019).
Agricultural Applications and Concerns
The application of sewage sludge in agriculture introduces trace organic contaminants, including chlorobenzenes, into soil-plant systems. While there are benefits to soil structure and nutrient content, it's essential to monitor and manage the potential transfer of these contaminants to crops and groundwater to prevent environmental and health risks (Wang & Jones, 1994).
特性
IUPAC Name |
3-chloro-N-[(2-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCPSNFIOXHTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589297 | |
| Record name | 3-Chloro-N-[(2-chlorophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-chlorobenzyl)propanamide | |
CAS RN |
103038-66-0 | |
| Record name | 3-Chloro-N-[(2-chlorophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



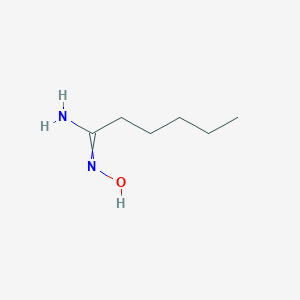
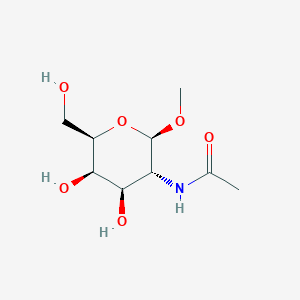
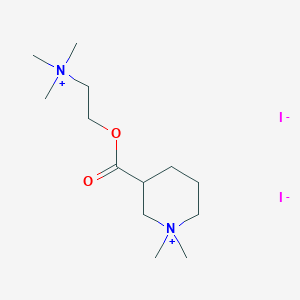

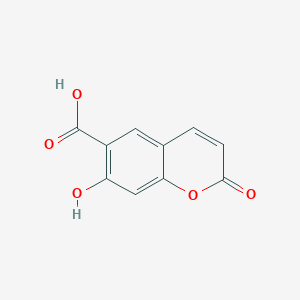
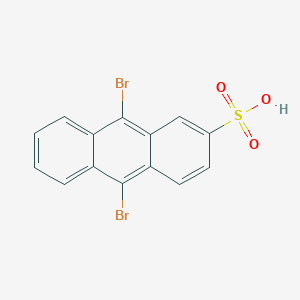
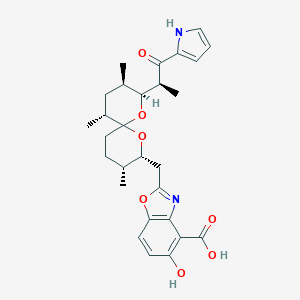

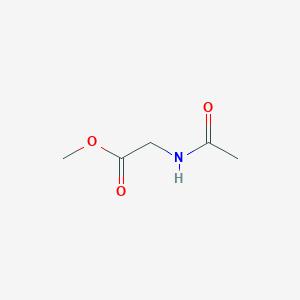
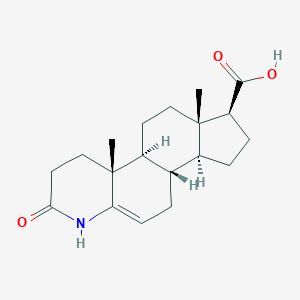
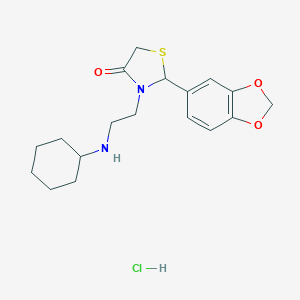
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
